molecular formula C17H17FN2O2 B5089968 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide

Cat. No.: B5089968
M. Wt: 300.33 g/mol
InChI Key: GFVAIUUYXBUOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide, also known as DBT-120, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied in the scientific community due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide involves the inhibition of a specific enzyme called N-myristoyltransferase (NMT). NMT is involved in the post-translational modification of various proteins, and its inhibition can lead to the disruption of several cellular processes. By inhibiting NMT, this compound can modulate various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and immunomodulation. Additionally, this compound has been shown to modulate several signaling pathways, including the AKT/mTOR pathway and the Wnt/β-catenin pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide in lab experiments is its specificity towards NMT. Additionally, this compound has been shown to have low toxicity and can be used in various in vitro and in vivo models. However, one of the limitations of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide. One area of interest is the development of more potent and selective NMT inhibitors. Additionally, further studies are needed to investigate the therapeutic potential of this compound in various disease models. Furthermore, the development of novel drug delivery systems for this compound can improve its solubility and bioavailability, leading to its potential clinical applications.

Synthesis Methods

The synthesis of N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide involves several steps, including the reaction of 2,6-dimethylaniline with ethyl chloroacetate, followed by the addition of 3-fluorobenzoyl chloride. The resulting product is then purified to obtain this compound in its pure form.

Scientific Research Applications

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been shown to modulate the immune system and can be used as an immunomodulatory agent.

Properties

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-5-3-6-12(2)16(11)20-15(21)10-19-17(22)13-7-4-8-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVAIUUYXBUOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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